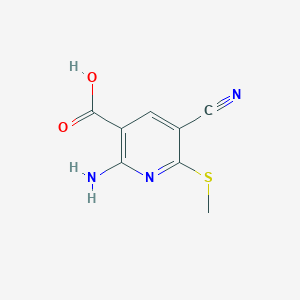
3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3S,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1-benzyl-N-cyclopropyl-4-methyl-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a benzyl group, a cyclopropyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3S,4S)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent.
Industrial Production Methods
Industrial production of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3S,4S)- may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Trans-1-benzyl-N-cyclopropyl-4-methyl-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or cyclopropyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), diazo compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Trans-1-benzyl-N-cyclopropyl-4-methyl-3-pyrrolidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3S,4S)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Trans-1-benzyl-4-methyl-3-pyrrolidinecarboxylic acid
- Trans-1-benzyl-3-methyl-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
Uniqueness
Trans-1-benzyl-N-cyclopropyl-4-methyl-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups and its structural configuration
特性
分子式 |
C16H22N2O |
|---|---|
分子量 |
258.36 g/mol |
IUPAC名 |
(3S,4S)-1-benzyl-N-cyclopropyl-4-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O/c1-12-9-18(10-13-5-3-2-4-6-13)11-15(12)16(19)17-14-7-8-14/h2-6,12,14-15H,7-11H2,1H3,(H,17,19)/t12-,15-/m1/s1 |
InChIキー |
UUPRZHFECHMJNI-IUODEOHRSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@H]1C(=O)NC2CC2)CC3=CC=CC=C3 |
正規SMILES |
CC1CN(CC1C(=O)NC2CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8633057.png)


![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B8633066.png)






![5-Chloro-2-propyl-[1,8]naphthyridine](/img/structure/B8633116.png)



